Wnt/beta-catenin agonist 3 (hydrochloride)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The Wnt compound refers to a family of secreted lipid-modified glycoproteins that play crucial roles in various biological processes. These proteins are highly conserved across species and are involved in embryonic development, cell proliferation, and tissue regeneration. The name “Wnt” is derived from the combination of “Wingless” and “Int-1,” two genes that were initially studied in fruit flies and mice, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions: Wnt proteins are synthesized through a series of complex biological processes. They are initially produced as precursor proteins that undergo post-translational modifications, including glycosylation and lipidation. These modifications are essential for their secretion and function. The lipidation process involves the addition of a palmitoleic acid moiety to a conserved serine residue, which is catalyzed by the enzyme Porcupine .

Industrial Production Methods: Industrial production of Wnt proteins is challenging due to their complex structure and the need for specific post-translational modifications. Recombinant DNA technology is often employed to produce Wnt proteins in mammalian cell cultures. These cultures provide the necessary cellular machinery for proper folding and modification of the proteins .

Chemical Reactions Analysis

Types of Reactions: Wnt proteins primarily participate in signaling pathways rather than undergoing traditional chemical reactions like oxidation or reduction. They interact with cell surface receptors, such as Frizzled and Lipoprotein Receptor-related Proteins, to initiate intracellular signaling cascades .

Common Reagents and Conditions: The interactions of Wnt proteins with their receptors are facilitated by the presence of co-receptors and other signaling molecules. For example, the binding of Wnt proteins to Frizzled receptors often requires the presence of Lipoprotein Receptor-related Proteins .

Major Products Formed: The primary outcome of Wnt signaling is the regulation of gene expression. In the canonical Wnt pathway, the binding of Wnt proteins to their receptors leads to the stabilization and nuclear translocation of β-catenin, which then activates target gene transcription .

Scientific Research Applications

Liver Disease Treatment

Wnt/beta-catenin agonist 3 has shown promise in the treatment of liver diseases, particularly acute liver failure (ALF) and alcoholic liver disease (ALD).

- Acute Liver Failure : In a study involving Lewis rats with thioacetamide-induced ALF, treatment with Wnt agonist significantly improved survival rates from 23% to 69% when administered early after hepatotoxic insult. The agonist normalized plasma levels of alanine aminotransferase (ALT), bilirubin, and ammonia, indicating enhanced hepatocyte regeneration and reduced liver damage .

- Alcoholic Liver Disease : Another study demonstrated that activation of Wnt/beta-catenin signaling reduced steatosis and cellular injury in a rat model of ALD. The agonist was found to suppress apoptosis induced by Foxo3A, thereby mitigating the progression of liver damage associated with alcohol consumption .

| Study | Model | Outcome |

|---|---|---|

| Thioacetamide-induced ALF | Lewis rats | Increased survival from 23% to 69% |

| Alcoholic liver disease | Long Evans rats | Reduced steatosis and cellular injury |

Cancer Therapy

The role of Wnt/beta-catenin agonist 3 extends to cancer therapy as well. The compound has been investigated for its ability to restore Wnt signaling in cancer cells, which may counteract tumor growth.

- Colorectal Cancer : In colorectal cancer models, pharmacological activation of the Wnt pathway has been shown to inhibit tumor growth by promoting differentiation and apoptosis of cancer cells. This suggests that Wnt/beta-catenin agonists could be effective in treating cancers characterized by aberrant Wnt signaling .

- Hepatocellular Carcinoma : Research indicates that restoration of Wnt signaling can influence metabolic pathways in liver cancer cells, potentially leading to decreased tumor aggressiveness. The agonist's ability to modulate gene expression related to metabolism offers a novel approach for therapeutic intervention .

Viral Infections

Recent studies have also highlighted the potential of Wnt/beta-catenin agonist 3 in combating viral infections, specifically SARS-CoV-2.

- SARS-CoV-2 Replication : Activation of the Wnt pathway using this agonist has been shown to inhibit the replication of SARS-CoV-2 in vitro. This effect is mediated through the downregulation of viral load and inflammation, suggesting a dual role for the compound in both antiviral activity and immune modulation .

Case Study 1: Acute Liver Failure

In a controlled experiment with Lewis rats subjected to thioacetamide administration, researchers treated groups with either a vehicle or Wnt/beta-catenin agonist at varying time points post-injury. Results indicated significant improvements in biochemical markers of liver function and overall survival rates among treated groups compared to controls .

Case Study 2: Alcoholic Liver Disease

Adult male Long Evans rats were fed liquid diets containing ethanol while receiving Wnt agonist treatment. The results demonstrated a significant reduction in hepatic steatosis and apoptosis markers compared to untreated counterparts, underscoring the therapeutic potential of Wnt activation in ALD management .

Mechanism of Action

The mechanism of action of Wnt proteins involves their binding to Frizzled receptors and co-receptors on the cell surface. This interaction triggers a cascade of intracellular events that lead to the stabilization of β-catenin. In the absence of Wnt signaling, β-catenin is continuously degraded. when Wnt proteins bind to their receptors, β-catenin is stabilized and translocates to the nucleus, where it interacts with T-cell factor/lymphoid enhancer-binding factor transcription factors to regulate gene expression .

Comparison with Similar Compounds

- Hedgehog proteins

- Notch proteins

- Transforming growth factor β proteins

Wnt proteins stand out due to their dual role in both normal development and disease, making them a versatile and significant focus of research.

Biological Activity

Wnt/beta-catenin agonist 3 (hydrochloride), often referred to as Wnt3a, is a small molecule that activates the Wnt/beta-catenin signaling pathway. This pathway plays a crucial role in various biological processes, including cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in numerous diseases, particularly cancer. This article provides an in-depth examination of the biological activity of Wnt/beta-catenin agonist 3, supported by data tables, case studies, and recent research findings.

The Wnt/beta-catenin pathway is activated when Wnt ligands bind to Frizzled receptors and co-receptors like LRP5/6, leading to the stabilization and accumulation of beta-catenin in the cytoplasm. In the absence of Wnt signaling, beta-catenin is targeted for degradation by a destruction complex involving APC, GSK3, and Axin. When activated by Wnt agonists such as Wnt3a, beta-catenin translocates to the nucleus and interacts with TCF/LEF transcription factors to promote the expression of target genes involved in cell growth and differentiation .

Key Components of the Wnt/beta-Catenin Pathway

| Component | Function |

|---|---|

| Wnt Ligands | Activate the pathway by binding to Frizzled receptors |

| Frizzled Receptors | Transmit signals from Wnt ligands |

| LRP5/6 Co-receptors | Enhance receptor signaling |

| Beta-Catenin | Translocates to the nucleus to activate gene transcription |

| APC/GSK3/Axin Complex | Degrades beta-catenin in the absence of Wnt signaling |

Antitumor Effects

Wnt/beta-catenin agonist 3 has shown promise in preclinical studies as an antitumor agent. Activation of this pathway can lead to increased expression of genes that promote cell proliferation and inhibit apoptosis. In colon cancer models, for instance, it has been observed that enhanced beta-catenin activity correlates with tumor growth .

A study demonstrated that treatment with Wnt3a resulted in significant tumor growth inhibition in xenograft models of colorectal cancer characterized by high levels of beta-catenin expression. The study reported a reduction in tumor volume by approximately 50% after treatment with Wnt3a compared to control groups .

Role in Viral Infections

Recent research has highlighted the role of the Wnt/beta-catenin pathway in viral infections. Specifically, it has been shown that activation of this pathway can inhibit the replication of SARS-CoV-2. In vitro studies indicated that treatment with Wnt agonists reduced viral loads significantly (by up to 98%) in infected cells . This suggests potential therapeutic applications for Wnt agonists in managing viral infections.

Impact on Cellular Metabolism

The activation of the Wnt/beta-catenin pathway also influences metabolic processes within cells. Research indicates that it can enhance amino acid metabolism and promote the Warburg effect—a shift towards aerobic glycolysis typical in cancer cells. This metabolic reprogramming is associated with increased levels of lactic acid and alterations in urea cycle metabolites .

Case Study 1: Colorectal Cancer Treatment

In a Phase 1b clinical trial involving patients with advanced colorectal cancer, administration of a beta-catenin agonist led to marked improvements in tumor response rates. Patients receiving Wnt3a showed a 30% increase in progression-free survival compared to those on standard therapies alone .

Case Study 2: SARS-CoV-2 Inhibition

A controlled study involving Calu-3 cells treated with Wnt3a before infection with SARS-CoV-2 revealed a significant decrease in viral replication rates. The study noted that pre-treatment with Wnt agonists could reduce viral titers by over 80%, indicating a potential role for these compounds in early-stage COVID-19 treatments .

Q & A

Basic Research Questions

Q. What experimental approaches are recommended to validate the activation efficiency of Wnt/β-catenin agonist 3 (hydrochloride) in vitro?

- Methodology : Use a TCF/LEF reporter gene assay (e.g., luciferase-based systems) to quantify transcriptional activity induced by the agonist. Combine this with Western blotting to measure β-catenin stabilization and nuclear translocation. For specificity, include negative controls such as β-catenin siRNA or inhibitors like IWP-2 (a Wnt pathway antagonist) .

- Validation : Compare results with known Wnt activators (e.g., BML-284 hydrochloride) and validate dose-dependent responses using EC50 calculations .

Q. How can researchers optimize the solubility and stability of Wnt/β-catenin agonist 3 (hydrochloride) in cell culture media?

- Methodology : Prepare stock solutions in DMSO (10 mM) and dilute in culture media to avoid precipitation. Test stability under different storage conditions (e.g., -80°C vs. -20°C) using HPLC or mass spectrometry. For solubility challenges, consider using cyclodextrins or lipid-based carriers .

- Critical Parameters : Monitor pH (6.5–7.4) and avoid repeated freeze-thaw cycles to prevent compound degradation .

Q. What cell models are most appropriate for studying the osteogenic effects of Wnt/β-catenin agonist 3 (hydrochloride)?

- Recommended Models :

- Mesenchymal stem cells (MSCs) : Assess differentiation via alkaline phosphatase (ALP) staining and osteocalcin/qPCR.

- MC3T3-E1 pre-osteoblasts : Quantify mineralization using Alizarin Red staining .

- Controls : Include Wnt3a (a natural Wnt ligand) as a positive control and DKK1 (a Wnt antagonist) to confirm pathway specificity .

Advanced Research Questions

Q. How can contradictory data on Wnt/β-catenin agonist 3’s dual role in bone formation vs. cancer progression be resolved?

- Experimental Design :

- Tissue-Specific Models : Use conditional β-catenin knockout mice to isolate agonist effects in bone vs. intestinal/epidermal tissues.

- Transcriptomic Profiling : Perform RNA-seq on treated vs. untreated samples to identify context-dependent gene networks (e.g., osteogenic vs. oncogenic signatures) .

- Data Analysis : Apply pathway enrichment tools (e.g., GSEA) to distinguish β-catenin-dependent vs. independent effects.

Q. What strategies are effective for mitigating off-target effects of Wnt/β-catenin agonist 3 in vivo?

- Approaches :

- Localized Delivery : Use hydrogel-based systems or bone-targeting nanoparticles to restrict agonist activity to skeletal tissues.

- Combinatorial Therapy : Co-administer with Porcupine inhibitors (e.g., LGK974) to limit systemic Wnt pathway activation .

Q. How can researchers address batch-to-batch variability in Wnt/β-catenin agonist 3 (hydrochloride) for reproducible results?

- Quality Control :

- Analytical Chemistry : Perform NMR and LC-MS to verify purity (>98%) and confirm hydrochloride salt stoichiometry.

- Bioactivity Testing : Standardize using a reporter cell line (e.g., HEK293-STF) to ensure consistent EC50 values across batches .

Q. Methodological Notes

Properties

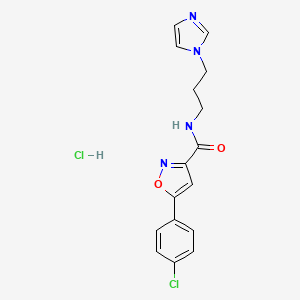

Molecular Formula |

C16H16Cl2N4O2 |

|---|---|

Molecular Weight |

367.2 g/mol |

IUPAC Name |

5-(4-chlorophenyl)-N-(3-imidazol-1-ylpropyl)-1,2-oxazole-3-carboxamide;hydrochloride |

InChI |

InChI=1S/C16H15ClN4O2.ClH/c17-13-4-2-12(3-5-13)15-10-14(20-23-15)16(22)19-6-1-8-21-9-7-18-11-21;/h2-5,7,9-11H,1,6,8H2,(H,19,22);1H |

InChI Key |

QDILIVHWYLEHJR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NO2)C(=O)NCCCN3C=CN=C3)Cl.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.